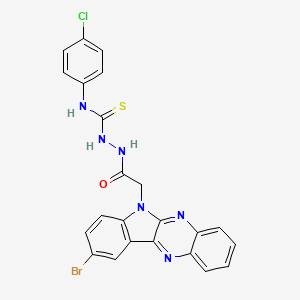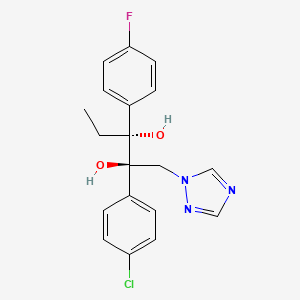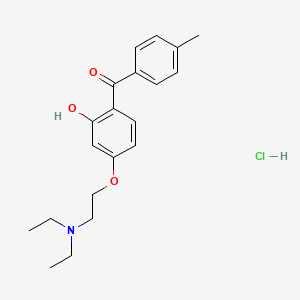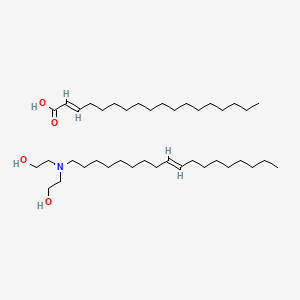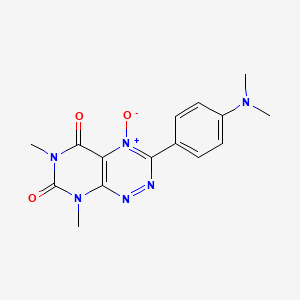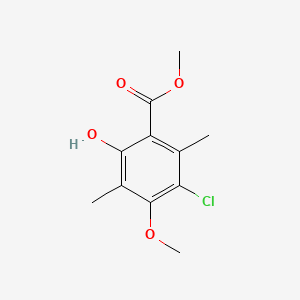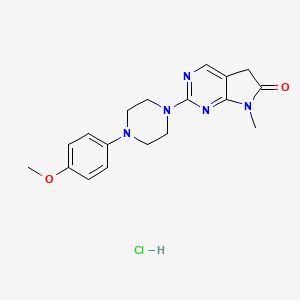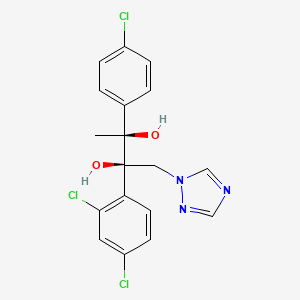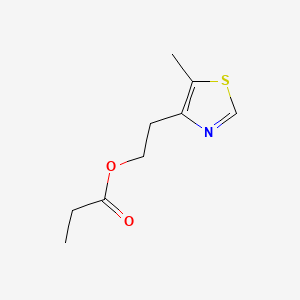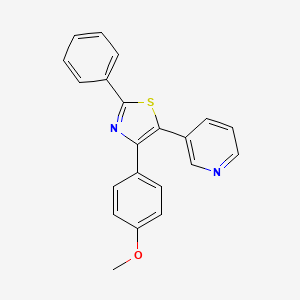
Pyridine, 3-(4-(4-methoxyphenyl)-2-phenyl-5-thiazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-(4-(4-methoxyphenyl)-2-phenyl-5-thiazolyl)- is a heterocyclic compound that features a pyridine ring substituted with a thiazole ring, which is further substituted with a methoxyphenyl and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(4-(4-methoxyphenyl)-2-phenyl-5-thiazolyl)- typically involves the condensation of appropriate starting materials under controlled conditions One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate This intermediate is then reacted with 2-bromoacetophenone to introduce the phenyl group, followed by cyclization to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Pyridine, 3-(4-(4-methoxyphenyl)-2-phenyl-5-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Pyridine, 3-(4-(4-methoxyphenyl)-2-phenyl-5-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of Pyridine, 3-(4-(4-methoxyphenyl)-2-phenyl-5-thiazolyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Thiazole derivatives: Compounds with thiazole rings and various substituents.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different core structures.
Uniqueness
Pyridine, 3-(4-(4-methoxyphenyl)-2-phenyl-5-thiazolyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
97422-33-8 |
|---|---|
分子式 |
C21H16N2OS |
分子量 |
344.4 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-2-phenyl-5-pyridin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C21H16N2OS/c1-24-18-11-9-15(10-12-18)19-20(17-8-5-13-22-14-17)25-21(23-19)16-6-3-2-4-7-16/h2-14H,1H3 |
InChIキー |
USDPJLQQSGAMIJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





